molecular formula C10H8N2O4 B2653090 2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetic acid CAS No. 10133-86-5

2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetic acid

Cat. No.: B2653090
CAS No.: 10133-86-5
M. Wt: 220.184
InChI Key: NJOIQZUZWRAHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetic acid is a compound characterized by an isoindoline nucleus with an amino group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetic acid typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . For instance, Wan et al. synthesized isoindolines-1,3-diones from o-phthalic acids or anhydrides with amines in isopropanol: water as solvent at reflux, using SiO2-tpy-Nb as a catalyst to obtain the final products with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amino group.

    Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic isoindoline nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized isoindoline derivatives, while reduction can produce reduced amino derivatives.

Scientific Research Applications

2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-fluorophenethyl)acetamide
  • 2-((7-Methoxy-3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione

Uniqueness

2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group and carboxylic acid group make it versatile for various chemical reactions and applications .

Properties

IUPAC Name

2-(4-amino-1,3-dioxoisoindol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c11-6-3-1-2-5-8(6)10(16)12(9(5)15)4-7(13)14/h1-3H,4,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOIQZUZWRAHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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